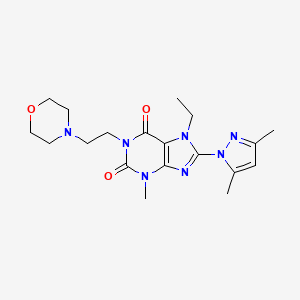
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H27N7O3 and its molecular weight is 401.471. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been a subject of interest in various chemical syntheses and studies on its structural properties. For instance, research has investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, exploring the cytotoxic activity of these compounds against different cancer cell lines. The study highlighted the potency of certain derivatives as cytotoxins, with some exhibiting IC(50) values less than 10 nM (Deady et al., 2003).
Additionally, the crystal structure of related compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, has been described, revealing details about the molecular geometry and hydrogen bonding within the structure (Karczmarzyk & Pawłowski, 1997).
Applications in Material Science and Catalysis
The compound and its derivatives have shown potential in various applications beyond biomedical research. For example, certain pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated high efficiency, acting as mixed-type inhibitors, and the interaction between the inhibitor and the steel surface adhered to the Langmuir isotherm (Chadli et al., 2017). Moreover, pyrazole substituted 1.3-diketones have been explored for their use in fabricating OLEDs (Organic Light Emitting Diodes), showing potential for enhanced energy efficacy compared to standard phosphors (Taydakov et al., 2016).
Catalytic and Synthetic Utility
The compound has also been utilized as a catalyst in the synthesis of complex molecular structures. A study demonstrated the use of theophylline, a related purine derivative, as a catalyst for the synthesis of novel spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).
Biochemical Relevance and Metal-Mediated Base Pairs
In the realm of biochemistry and molecular biology, studies have been conducted on metal complexes of pyrazolylpurine derivatives to model metal-mediated base pairs. These studies focus on the specific recognition of canonical nucleobases and the formation of metal-mediated base pairs, showcasing the structural and biochemical significance of these compounds (Sinha et al., 2015).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O3/c1-5-24-15-16(20-18(24)26-14(3)12-13(2)21-26)22(4)19(28)25(17(15)27)7-6-23-8-10-29-11-9-23/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOENDFMJHRETDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

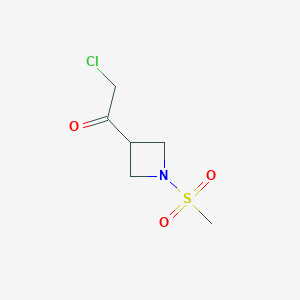
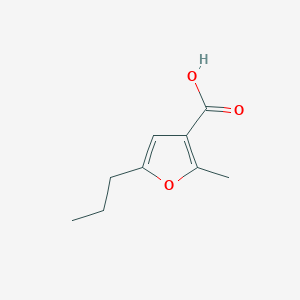
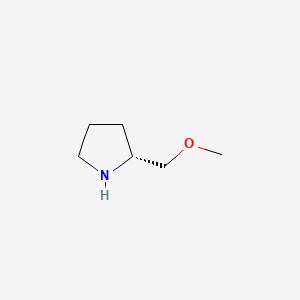
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)
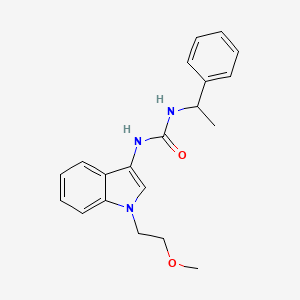
![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)
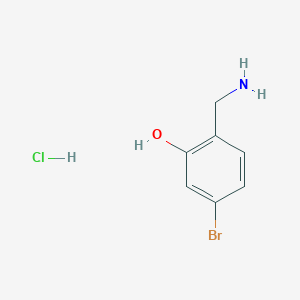
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2645475.png)
![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)



